molecular formula C22H21N5O4 B2606137 N-(2,5-dimethoxyphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1251589-19-1

N-(2,5-dimethoxyphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2606137
CAS No.: 1251589-19-1
M. Wt: 419.441
InChI Key: YQJTUVAOTPVCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyridazine derivative featuring a 2,5-dimethoxyphenyl acetamide moiety and a 4-methylphenyl substituent on the pyridazine core. The 2,5-dimethoxy group on the phenyl ring may enhance solubility and modulate electronic properties, while the 4-methylphenyl substituent could influence steric interactions in target binding.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[6-(4-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-14-4-6-15(7-5-14)17-9-11-20-25-26(22(29)27(20)24-17)13-21(28)23-18-12-16(30-2)8-10-19(18)31-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJTUVAOTPVCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves the following steps:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the 2,5-dimethoxyphenyl group: This step involves the coupling of the triazolopyridazine core with 2,5-dimethoxyaniline using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Structural Analogs in the Triazolo-Fused Heterocycle Family

The compound shares structural homology with other triazolo-fused heterocycles, such as N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide (). Key differences include:

  • Core Heterocycle : The target compound has a pyridazine ring (two adjacent nitrogen atoms), whereas the analog in contains a pyrimidine ring (two nitrogen atoms at positions 1 and 3). Pyridazine derivatives often exhibit distinct electronic properties and metabolic stability compared to pyrimidine analogs.
  • Substituent Variations: Phenyl Group: The target compound’s 2,5-dimethoxyphenyl group contrasts with the 2,5-dimethylphenyl group in . Fluorophenyl vs. Methylphenyl: The analog in includes a 4-fluorophenylamino group, introducing electronegativity that may enhance binding affinity in hydrophobic pockets.
Table 1: Structural and Functional Comparison
Feature Target Compound Compound
Core Structure Triazolo[4,3-b]pyridazin-3-one Triazolo[4,3-c]pyrimidin-3-one
Phenyl Substituent 2,5-Dimethoxyphenyl 2,5-Dimethylphenyl
Aromatic Side Chain 4-Methylphenyl 4-Fluorophenylamino
Polarity Higher (methoxy groups) Moderate (methyl and fluoro groups)
Potential Bioactivity Kinase inhibition, CNS activity (inferred) Anticancer, enzyme modulation (inferred)

Pharmacological Implications

  • Methoxy vs. Methyl Groups : The 2,5-dimethoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to the 2,5-dimethylphenyl group in ’s analog, which is bulkier and less polar.
  • Fluorine Substitution: The 4-fluorophenylamino group in ’s compound could enhance metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer properties, mechanism of action, and related case studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a triazole ring and a pyridazine moiety. Its molecular formula is C21H22N4O3C_{21}H_{22}N_4O_3, indicating the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance:

  • Cytotoxicity : The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. In particular, derivatives similar to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MDA-MB-231 .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and inhibition of cell migration. For example, studies indicate that triazole derivatives can increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

Comparative Efficacy

A comparative analysis of similar compounds reveals varying degrees of efficacy:

Compound NameCell Line TestedIC50 Value (µM)Mechanism
Triazole Derivative AHCT1160.43Induces apoptosis
Triazole Derivative BMDA-MB-2311.5ROS-mediated apoptosis
N-(2,5-dimethoxyphenyl)-...HCT116TBDTBD

Case Studies

Several studies have investigated the biological activity of triazole derivatives:

  • Study by Yu et al. (2019) : This research focused on synthesizing a series of 1,2,3-triazolo hybrids and evaluating their anticancer properties. The study found that certain hybrids displayed potent activity against HT-29 and MDA-MB-231 cell lines under hypoxic conditions .
  • Research by Wei et al. (2020) : This study synthesized triazole hybrids as inhibitors of Bcl-2 proteins and assessed their cytotoxicity against various cancer cell lines. The findings indicated that these compounds could significantly induce apoptosis in multiple myeloma cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.